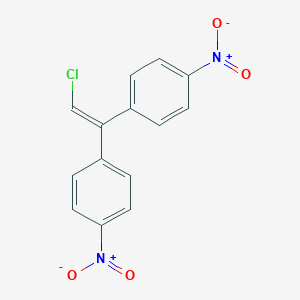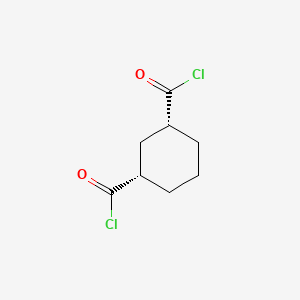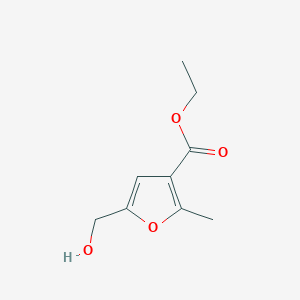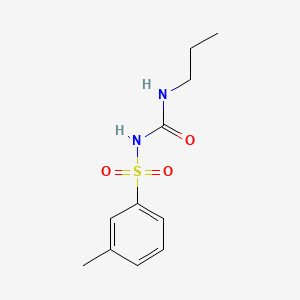
Urea, 1-propyl-3-(m-tolylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-propyl-3-(m-tolylsulfonyl)- is a chemical compound with the molecular formula C12H18N2O5S2 It is a member of the urea family, characterized by the presence of a urea moiety attached to a propyl group and a m-tolylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-propyl-3-(m-tolylsulfonyl)- typically involves the reaction of 1-propylurea with m-toluenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for urea, 1-propyl-3-(m-tolylsulfonyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-propyl-3-(m-tolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Urea, 1-propyl-3-(m-tolylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of urea, 1-propyl-3-(m-tolylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-propyl-3-(m-tolyl)urea: Similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1-(3-(methylsulfonyl)propyl)-3-(para-tolylsulfonyl)urea: Contains additional sulfonyl groups, leading to increased polarity and potential differences in biological activity.
Uniqueness
Urea, 1-propyl-3-(m-tolylsulfonyl)- is unique due to the presence of both a propyl group and a m-tolylsulfonyl group attached to the urea moiety. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
22956-54-3 |
|---|---|
Molekularformel |
C11H16N2O3S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
1-(3-methylphenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C11H16N2O3S/c1-3-7-12-11(14)13-17(15,16)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
AEQJHMRWXRUFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


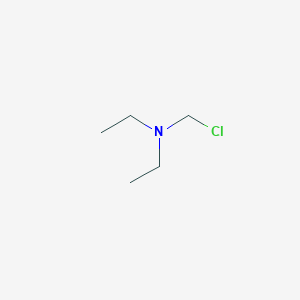
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)

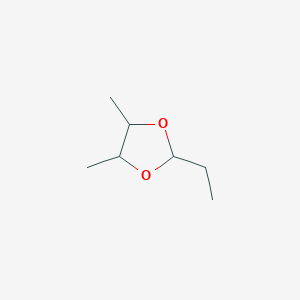

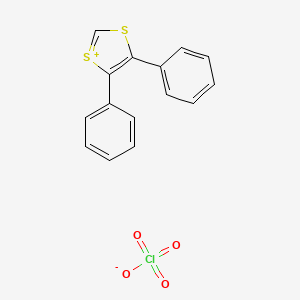
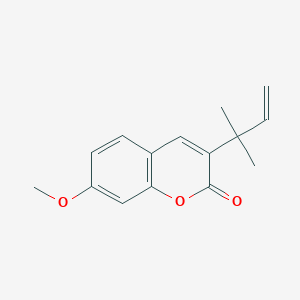
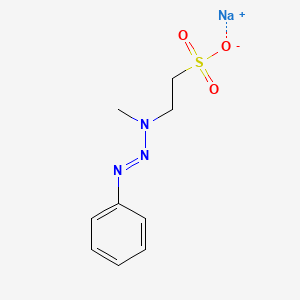
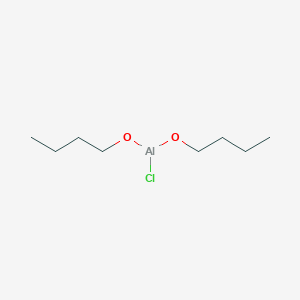
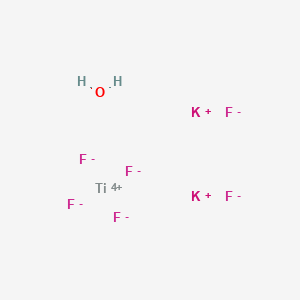
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
